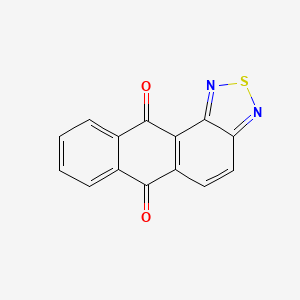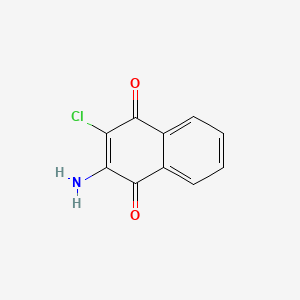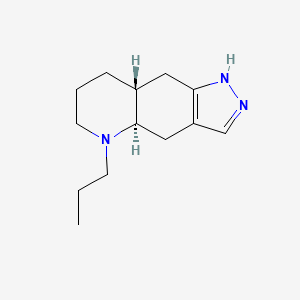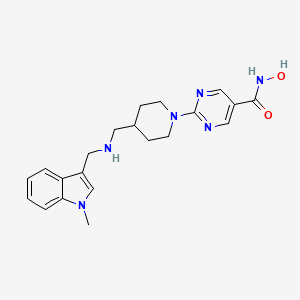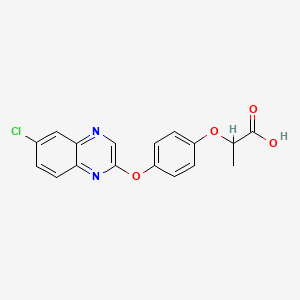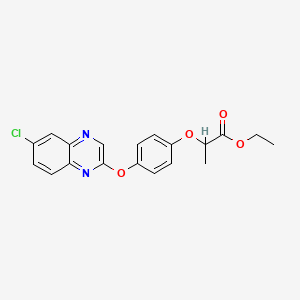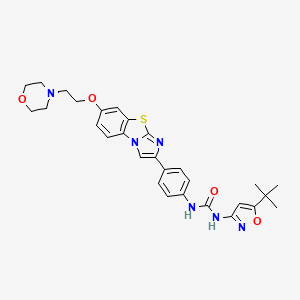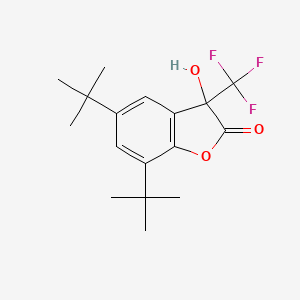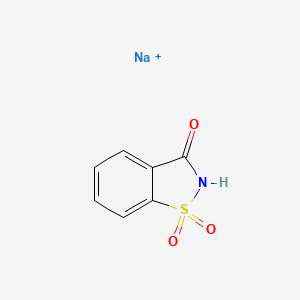
Saccharin-Natrium
Übersicht
Beschreibung
Saccharin Sodium is a non-nutritive artificial sweetener . It is a benzoic sulfimide that is about 500 times sweeter than sucrose but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, and for masking the bitter taste of some medicines .
Synthesis Analysis
Saccharin Sodium is synthesized in a laboratory by oxidizing the chemicals o-toluene sulfonamide or phthalic anhydride . It appears as white crystals and is odorless .
Molecular Structure Analysis
Saccharin Sodium has a molecular formula of C7H5NO3S . The structural formula of saccharin (sodium salt) is shown in Fig. 1 .
Chemical Reactions Analysis
Saccharin Sodium is stable in a pH range of 2 to 7 and at temperatures up to 150° C (302° F) . It does not react chemically with other food ingredients and stores well .
Physical and Chemical Properties Analysis
Saccharin Sodium is a white crystalline powder that is very soluble in water . It is stable in a pH range of 2 to 7 and at temperatures up to 150° C (302° F) . It has a molar mass of 183.2 g/mol and a specific gravity of 0.83 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Rolle als Katalysator
Saccharin und seine Derivate, einschließlich Saccharin-Natrium, wurden als Katalysatoren für eine Vielzahl organischer Umwandlungen gefunden . Diese Anwendung stellt einen umweltfreundlicheren und überlegenen katalytischen Ansatz für Reaktionen dar . Die katalytische Anwendung von Saccharin und seinen Derivaten umfasst Reaktionen wie die Biginelli-Reaktion, die Paal-Knorr-Pyrrolsynthese, die Azo-Kopplungsreaktion, Halogenierungen, Domino-Knoevenagel-, Michael-, Deoximationsreaktion, katalytische Kondensation, Schutz von funktionellen Gruppen und Oxidation .
Verwendung in der Lebensmittelindustrie
This compound ist ein bekanntes kalorienarmes Süßungsmittel und wird häufig in der Lebensmittelindustrie verwendet . Es wird in Tischsüßstoffen, Backwaren, Marmeladen, Konserven, Süßwaren, Dessert-Toppings und Salatsaucen verwendet . Seine Stabilität ermöglicht es, es beim Kochen, Backen und Einmachen zu verwenden .
Verwendung in pharmazeutischen Formulierungen
This compound wird auch in pharmazeutischen Formulierungen verwendet . Es wird als Süßungsmittel in Medikamenten verwendet, insbesondere in solchen, die für Kinder oder für Menschen bestimmt sind, die ihren Zuckerkonsum kontrollieren müssen.
Verwendung in Tabakprodukten
Neben seiner Verwendung in Lebensmitteln und Pharmazeutika wird this compound auch in Tabakprodukten verwendet . Es wird verwendet, um den Geschmack von Tabak zu verbessern und ihn für den Verbraucher schmackhafter zu machen.
Gewichtsmanagement und Blutzuckerkontrolle
Saccharin kann beim Gewichtsmanagement und der Kontrolle des Blutzuckers helfen . Der Ersatz von kalorienreichen Produkten durch Saccharin kann zu einem bescheidenen Gewichtsverlust beitragen und die langfristige Aufrechterhaltung des Gewichtsverlusts erleichtern .
Prävention von Karies
This compound kann auch eine Rolle bei der Prävention von Karies spielen . Als nicht fermentierbares Süßungsmittel trägt es nicht zur Kariesbildung bei.
Gegenmittel bei Metallvergiftung
Die Chemie von Saccharin ist aufgrund seiner möglichen Verwendung als Gegenmittel bei Metallvergiftung interessant . Allerdings sind weitere Forschungen auf diesem Gebiet erforderlich, um seine Wirksamkeit zu bestätigen.
Wirkmechanismus
Target of Action
Saccharin sodium primarily targets the Carbonic Anhydrase 3 in humans . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes.
Mode of Action
Saccharin sodium acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin sodium can influence various biochemical processes in the body. It’s also known to trigger the release of insulin due to its sweet taste .
Biochemical Pathways
Saccharin sodium can affect the microbiota-gut-hypothalamus axis . It has been found to alter the growth and glucose metabolism of guinea pigs by activating sweet receptor signaling in the gut and growth hormone-releasing peptide (GHRP) hormone secretion . Moreover, it can increase the abundance of Firmicutes and Lactobacillasceae-Lactobacillus in the ileum, subsequently increasing levels of lactic acid and short-chain fatty acids (SCFAs) .
Result of Action
The molecular and cellular effects of saccharin sodium’s action are diverse. It can influence the growth and glucose metabolism of organisms by activating sweet receptor signaling in the gut and GHRP hormone secretion . Additionally, it can alter the microbiota in the ileum, leading to increased levels of lactic acid and SCFAs . Saccharin sodium has also been investigated for its potential antibacterial and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of saccharin sodium. For instance, heat stress can affect the impact of saccharin sodium on the rumen content and rumen epithelium microbiota in dairy cattle . Furthermore, the concentration of sodium ions, urinary pH, and other factors can influence the effect of saccharin on the bladder in male rats .
Biochemische Analyse
Biochemical Properties
Saccharin sodium is a weak organic acid, slightly soluble in water, with a pKa of 1.6 and chemical formula C7H5NO3S . It is stable in a solid form, while in solution it exhibits high hydrolytic, thermal, and photo stability
Cellular Effects
Saccharin sodium has been found to influence the microbial communities in the gut . It has been suggested that large amounts of saccharin may negatively affect the balance of bacteria in the gut . Changes in these microbial communities can have major effects on cellular processes
Molecular Mechanism
It is known that saccharin sodium does not react chemically with other food ingredients
Temporal Effects in Laboratory Settings
Saccharin sodium is stable under a range of conditions . It does not react chemically with other food ingredients, as such, it stores well
Dosage Effects in Animal Models
The effects of saccharin sodium vary with different dosages in animal models. Researchers have found an association between consumption of high doses of saccharin and the development of bladder cancer in laboratory rats . You would need to take in a very high dose in order to experience the same effects as laboratory rats .
Metabolic Pathways
Saccharin sodium is not metabolized by the body and is excreted unchanged . It has been suggested that saccharin-induced dysbiosis has led to alterations in metabolic pathways linked to glucose tolerance
Transport and Distribution
Saccharin sodium, when ingested, actually goes through the human gastrointestinal tract without being digested
Subcellular Localization
Given that saccharin sodium is not metabolized by the body and is excreted unchanged , it is likely that it does not have a specific subcellular localization
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Saccharin sodium can be achieved by the reaction of o-sulfobenzoic acid chloride with ammonia and subsequent reaction with sodium hydroxide.", "Starting Materials": [ "o-sulfobenzoic acid chloride", "ammonia", "sodium hydroxide" ], "Reaction": [ "Step 1: o-sulfobenzoic acid chloride reacts with ammonia to form o-sulfamoylbenzoic acid.", "Step 2: The o-sulfamoylbenzoic acid is then neutralized with sodium hydroxide to form Saccharin sodium.", "Overall Reaction: o-sulfobenzoic acid chloride + ammonia + sodium hydroxide → Saccharin sodium" ] } | |
| ...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
CAS-Nummer |
128-44-9 |
Molekularformel |
C7H5NNaO3S+ |
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |
InChI-Schlüssel |
WINXNKPZLFISPD-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Verunreinigungen |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |
Aussehen |
Solid powder |
Siedepunkt |
Sublimes (NTP, 1992) Sublimes |
Color/Form |
Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |
Dichte |
0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |
melting_point |
greater than 572 °F (Decomposes) (NTP, 1992) |
| 128-44-9 82385-42-0 |
|
Physikalische Beschreibung |
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
Dampfdruck |
0.00000064 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)
